molecular formula C20H25N3O5S B11321978 Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate

Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate

Cat. No.: B11321978
M. Wt: 419.5 g/mol
InChI Key: JSDWOYNDBFYDHV-UHFFFAOYSA-N
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Description

Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinone Moiety: This involves the reaction of a suitable precursor with reagents such as hydrazine and acetic acid under reflux conditions to form the pyridazinone ring.

    Piperidine Ring Formation: The final step involves the cyclization of the intermediate to form the piperidine ring, which is typically achieved using a cyclization agent under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 1-[4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]phenyl]sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C20H25N3O5S/c1-3-28-20(25)16-5-4-10-23(13-16)29(26,27)18-8-6-15(7-9-18)12-17-11-14(2)21-22-19(17)24/h6-9,11,16H,3-5,10,12-13H2,1-2H3,(H,22,24)

InChI Key

JSDWOYNDBFYDHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C

Origin of Product

United States

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